

Ethyl mandelate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl mandelate

Cat. No.: B077039

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An In-depth Technical Guide to Ethyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl mandelate**, a significant chiral building block in the pharmaceutical and fine chemical industries. This document details its physicochemical properties, synthesis, and key applications, with a focus on its role in asymmetric synthesis.

Core Chemical Identifiers and Properties

Ethyl mandelate is the ethyl ester of mandelic acid.^[1] It is a chiral molecule, existing as (R)- and (S)-enantiomers, as well as a racemic mixture.

CAS Number: 774-40-3 (for the racemic mixture, DL-**Ethyl mandelate**)^[2]^[3] Molecular Formula: C₁₀H₁₂O₃^[1] Molecular Weight: 180.20 g/mol ^[1]^[4]

The quantitative physicochemical properties of **ethyl mandelate** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	180.20 g/mol	[1][4]
CAS Number (Racemate)	774-40-3	[2][3]
CAS Number ((R)-enantiomer)	10606-72-1	[4]
Appearance	Colorless to white solid, semi-solid, or liquid	
Melting Point	24-27 °C	[5]
Boiling Point	253-255 °C (at atmospheric pressure)	[2]
Density	~1.13 g/cm ³ (at 20 °C)	[5]
Flash Point	93 °C	[5]
Refractive Index	~1.5136 (at 25 °C)	[5]
Solubility	Soluble in methanol	[2]

Synthesis and Production

Ethyl mandelate is commonly synthesized through the Fischer esterification of mandelic acid with ethanol in the presence of an acid catalyst. For the production of enantiomerically pure **ethyl mandelate**, several asymmetric synthesis and resolution strategies are employed.

General Experimental Protocol: Fischer Esterification of Mandelic Acid

This protocol describes a standard laboratory procedure for the synthesis of racemic **ethyl mandelate**.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve mandelic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the solution.

- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
- **Extraction:** Extract the aqueous layer with an organic solvent, such as ethyl acetate. Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude **ethyl mandelate**. Further purification can be achieved by vacuum distillation.

Applications in Drug Development and Asymmetric Synthesis

Ethyl mandelate serves as a crucial chiral synthon, or building block, for the synthesis of more complex chiral molecules, particularly in the pharmaceutical industry.^[6] Its enantiomers are valuable intermediates for the production of various bioactive compounds.

Enzymatic Kinetic Resolution

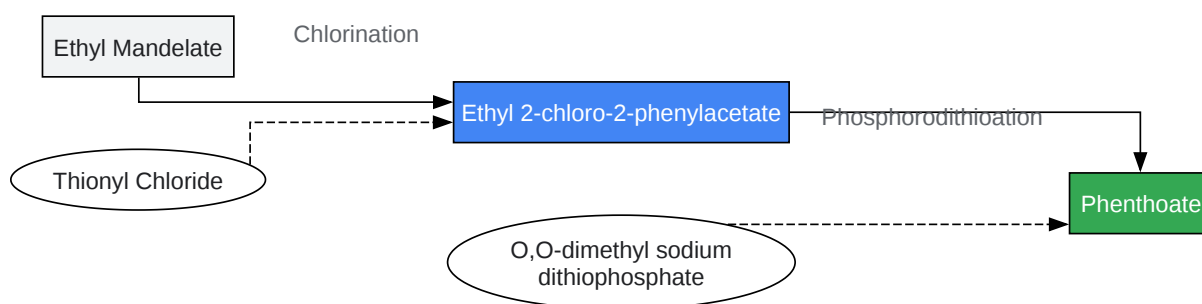
Enzymatic kinetic resolution is a widely used method to obtain enantiomerically pure forms of **ethyl mandelate**. This technique leverages the high stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in the racemic mixture.

- **Reaction Setup:** In a suitable flask, dissolve racemic **ethyl mandelate** (1.0 equivalent) in an anhydrous organic solvent (e.g., toluene).
- **Enzyme and Acyl Donor Addition:** Add an immobilized lipase (e.g., *Candida antarctica* lipase B, CALB) and an acyl donor (e.g., vinyl acetate, 1.5-3.0 equivalents).
- **Reaction Monitoring:** Stir the mixture at a controlled temperature (e.g., room temperature to 40 °C) and monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the substrate and product.

- Termination and Work-up: Once the desired conversion (typically close to 50%) is reached, filter off the immobilized enzyme.
- Separation: Concentrate the filtrate under reduced pressure. The resulting mixture, containing one enantiomer of **ethyl mandelate** and the acylated other enantiomer, can then be separated by column chromatography.

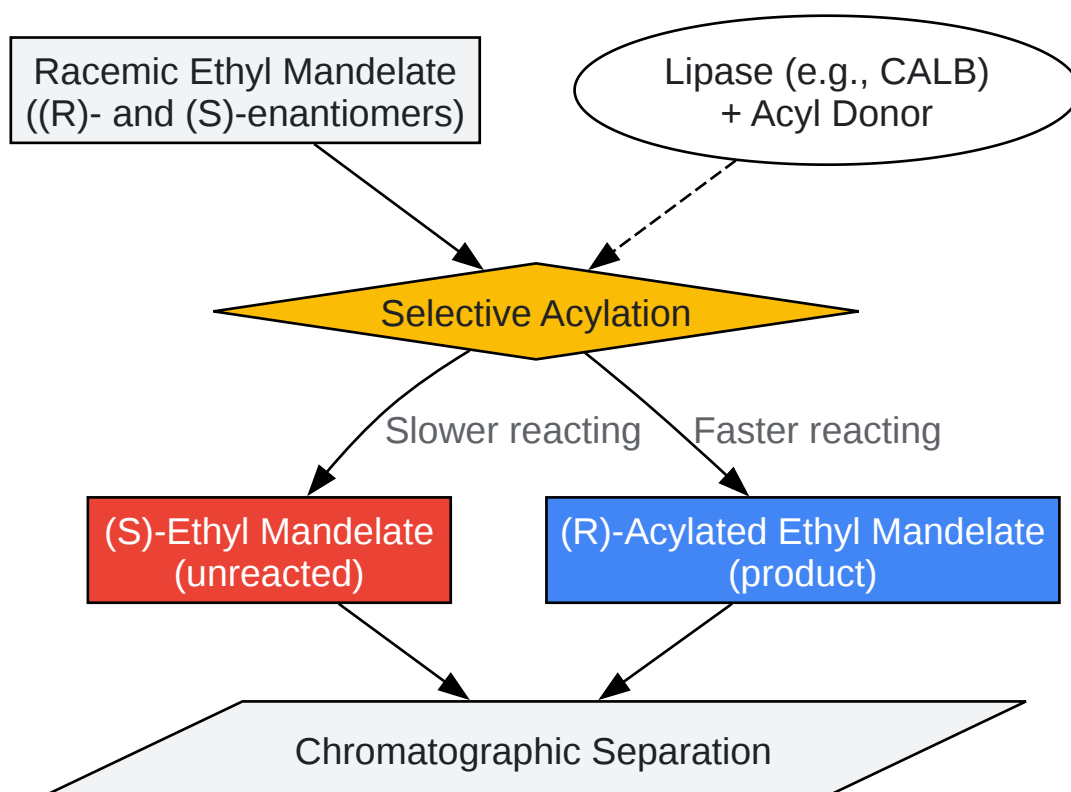
Visualizing Workflows

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows involving **ethyl mandelate**.



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Caption: Synthesis pathway of Phenthoate from **Ethyl Mandelate**.



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Caption: Workflow for Enzymatic Kinetic Resolution of **Ethyl Mandelate**.

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- To cite this document: BenchChem. [Ethyl mandelate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077039#ethyl-mandelate-cas-number-and-molecular-weight]

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